Sodium 4-((trifluoromethyl)thio)benzenesulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is a chemical compound with the molecular formula C7H4F3NaO2S. It is known for its unique structural features, which include a trifluoromethyl group attached to a benzene ring, and a sulfinate group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with sodium sulfite under controlled conditions. The reaction typically takes place in an aqueous medium, and the product is isolated through filtration and recrystallization .
Industrial Production Methods
In industrial settings, the production of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pH, and concentration of reactants .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or modification of their activity. The sulfinate group can participate in redox reactions, further influencing the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium 4-(trifluoromethyl)benzenesulfonate
- Sodium 4-(trifluoromethyl)benzenesulfinate
- Sodium 4-(trifluoromethyl)benzene-1-sulfonate
Uniqueness
Sodium 4-[(trifluoromethyl)sulfanyl]benzene-1-sulfinate is unique due to the presence of both a trifluoromethyl group and a sulfinate group, which confer distinct chemical properties and reactivity. This combination makes it a valuable reagent in organic synthesis and a subject of interest in various scientific research fields .
Eigenschaften
Molekularformel |
C7H4F3NaO2S2 |
---|---|
Molekulargewicht |
264.2 g/mol |
IUPAC-Name |
sodium;4-(trifluoromethylsulfanyl)benzenesulfinate |
InChI |
InChI=1S/C7H5F3O2S2.Na/c8-7(9,10)13-5-1-3-6(4-2-5)14(11)12;/h1-4H,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
QJYKDGPPKTYDQJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1SC(F)(F)F)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.